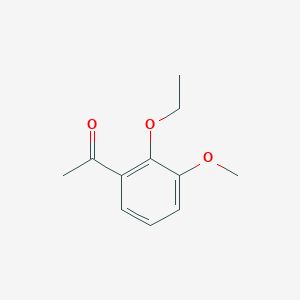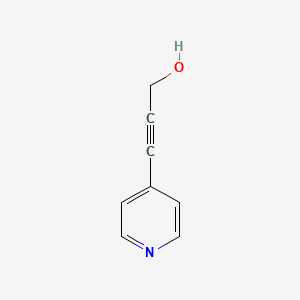
1-(2-Ethoxy-3-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Ethoxy-3-methoxyphenyl)ethan-1-one, also known as EMPE, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. EMPE is a ketone compound that belongs to the class of phenyl ethanones. It has a molecular weight of 196.23 g/mol and a molecular formula of C11H14O3.
Scientific Research Applications
Chemistry and Derivatives
- Research on methoxychlor derivatives, including studies on their chemical synthesis and properties, illustrates the importance of such compounds in understanding microbial degradation processes and solubility characteristics (Baarschers & Vukmanich, 1986). This work is foundational in exploring the chemical behavior and modification possibilities for related ethoxy-methoxyphenyl compounds.
Molecular Design and Extraction
- Studies on acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks for selective metal ion extraction highlight the molecular design aspects that could be relevant for compounds like 1-(2-Ethoxy-3-methoxyphenyl)ethan-1-one (Hayashita et al., 1999). The extraction efficacy and selectivity demonstrated in these studies suggest potential applications in environmental remediation and selective ion recovery.
Catalytic Activity and Synthesis
- Research on novel ruthenium cyclopentadienyl complexes with tridentate P,P,O ligands, such as the work by Van der Drift et al. (2002), demonstrates the catalytic potential of complexes involving methoxyphenyl components (Van der Drift et al., 2002). This research may inform the development of catalysts for organic synthesis processes, potentially applicable to the synthesis and modification of compounds like 1-(2-Ethoxy-3-methoxyphenyl)ethan-1-one.
Environmental Impact and Biodegradation
- Studies on the reductive dechlorination of methoxychlor and related compounds by human and environmental bacterial species provide insights into the environmental fate and biodegradation pathways of chlorinated aromatic compounds (Yim et al., 2008). Understanding these mechanisms can inform environmental risk assessments and strategies for mitigating the impact of related compounds.
properties
IUPAC Name |
1-(2-ethoxy-3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-14-11-9(8(2)12)6-5-7-10(11)13-3/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFQSVIQSRMZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chlorophenyl)[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2817438.png)
![N-(2,3-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2817439.png)
![N-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)(tetrahydro-2-furanyl)methanamine](/img/structure/B2817441.png)



![N-[1-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propan-2-yl]pyridine-3-carboxamide](/img/structure/B2817446.png)

![1-(2-aminoethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2817450.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide](/img/structure/B2817452.png)
![2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2817458.png)

amine 2hcl](/img/structure/B2817460.png)
![3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2817461.png)